H-Cit-Bna HBr H-Cit-Bna HBr
Brand Name: Vulcanchem
CAS No.: 201988-71-8
VCID: VC0555676
InChI: InChI=1S/C17H21N3O2.BrH/c1-12(21)19-10-4-7-16(18)17(22)20-15-9-8-13-5-2-3-6-14(13)11-15;/h2-3,5-6,8-9,11,16H,4,7,10,18H2,1H3,(H,19,21)(H,20,22);1H/t16-;/m0./s1
SMILES: CC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br
Molecular Formula: C16H20N4O2 · HBr
Molecular Weight: 381.27

H-Cit-Bna HBr

CAS No.: 201988-71-8

Cat. No.: VC0555676

Molecular Formula: C16H20N4O2 · HBr

Molecular Weight: 381.27

* For research use only. Not for human or veterinary use.

H-Cit-Bna HBr - 201988-71-8

Specification

CAS No. 201988-71-8
Molecular Formula C16H20N4O2 · HBr
Molecular Weight 381.27
IUPAC Name (2S)-5-acetamido-2-amino-N-naphthalen-2-ylpentanamide;hydrobromide
Standard InChI InChI=1S/C17H21N3O2.BrH/c1-12(21)19-10-4-7-16(18)17(22)20-15-9-8-13-5-2-3-6-14(13)11-15;/h2-3,5-6,8-9,11,16H,4,7,10,18H2,1H3,(H,19,21)(H,20,22);1H/t16-;/m0./s1
SMILES CC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br

Introduction

Chemical Identity and Nomenclature

H-Cit-Bna HBr is identified through several systematic and common names in chemical databases. The compound is formally known as (2S)-5-acetamido-2-amino-N-naphthalen-2-ylpentanamide hydrobromide according to IUPAC nomenclature . This lengthy systematic name describes its chemical structure precisely, indicating the presence of a citrulline residue connected to a β-naphthylamide group, with hydrobromide as the salt form.

Identification Parameters

The compound is tracked in chemical databases and commercial catalogs through several standardized identifiers:

Identifier TypeValue
CAS Registry Number201988-71-8
PubChem CID90470942
Molecular FormulaC17H22BrN3O2
MDL NumberMFCD00672746
European Community (EC) Number686-325-4

These identification parameters allow for consistent tracking and referencing of the compound across scientific literature and chemical databases .

Common Synonyms

Several synonyms are used to refer to this compound in different contexts:

  • H-Cit-Bna HBr

  • H-Cit-betaNA HBr

  • H-Orn(carbamoyl)-betana · HBr

  • H-Cit-NA HBr

  • L-CITRULLINE B-NAPHTHYLAMIDE HYDROBROMIDE

  • H-Orn(carbamoyl)-NA HBr

These alternative designations reflect various naming conventions and structural interpretations of the same chemical entity.

Structural Characteristics

The molecular structure of H-Cit-Bna HBr provides insights into its chemical behavior and potential functional applications.

Molecular Structure

H-Cit-Bna HBr consists of a citrulline residue linked to a β-naphthylamide group, forming an amide bond between the carboxylic acid group of citrulline and the amino group of β-naphthylamine . The hydrobromide component indicates that the compound exists as a salt with bromide as the counter-ion, which impacts its solubility and stability characteristics.

Chemical Representation

The compound can be represented through various chemical notation systems:

  • SMILES: CC(=O)NCCCC@@HN.Br

  • InChI: InChI=1S/C17H21N3O2.BrH/c1-12(21)19-10-4-7-16(18)17(22)20-15-9-8-13-5-2-3-6-14(13)11-15;/h2-3,5-6,8-9,11,16H,4,7,10,18H2,1H3,(H,19,21)(H,20,22);1H/t16-;/m0./s1

  • InChIKey: LTYULYZHEFJOFX-NTISSMGPSA-N

These representations encode the structural information in formats that are machine-readable and standardized for chemical informatics applications.

Physical and Chemical Properties

The physical and chemical properties of H-Cit-Bna HBr determine its behavior in various experimental and application contexts.

Basic Physical Properties

PropertyValueMethod/Source
Molecular Weight380.3 g/molComputed by PubChem 2.1
Exact Molecular Weight380.2795 g/molSpecified in commercial listing
Exact Mass379.08954 DaComputed by PubChem 2.1
Monoisotopic Mass379.08954 DaComputed by PubChem 2.1

These fundamental properties are essential for analytical applications such as mass spectrometry and for calculating appropriate concentrations in experimental settings.

Structural Properties

Analysis of the compound's molecular structure reveals several key features that influence its chemical behavior:

PropertyValueMethod/Source
Hydrogen Bond Donor Count4Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.6.11
Rotatable Bond Count6Computed by Cactvs 3.4.6.11

These structural characteristics affect the compound's solubility, binding capacity, and interaction potential with biological receptors or targets.

GHS CategoryClassification
Hazard ClassCarc. 1A (100%)
Hazard StatementH350: May cause cancer
Signal WordDanger

These classifications indicate that the compound requires careful handling with appropriate safety precautions.

Precautionary Statement CodesDescription
P203Obtain, read and follow all safety instructions before use
P280Wear protective gloves/protective clothing/eye protection/face protection
P318IF exposed or concerned, get medical advice
P405Store locked up
P501Dispose of contents/container according to local regulations

These safety guidelines are essential for laboratory personnel working with this compound to minimize exposure risks.

SupplierCatalog NumberAvailable QuantitiesPrice Range (USD)
A2B ChemAF3524150-100 mg$240.00-$408.00

The commercial availability indicates that the compound has sufficient research interest to warrant commercial production and distribution.

RelationshipCountIdentification
Same Connectivity2Not specified in search results
Same Parent, Connectivity6Not specified in search results
Same Parent, Exact3Not specified in search results
Parent CompoundCID 7020867(2S)-5-acetamido-2-amino-N-naphthalen-2-ylpentanamide

These relationships provide context for understanding the compound's place within broader chemical space and potential structural analogs.

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